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molecular formula C14H17NO4 B8612287 4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-yl)benzoic acid

4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-yl)benzoic acid

Cat. No. B8612287
M. Wt: 263.29 g/mol
InChI Key: BTCNFJZSKWWUNG-UHFFFAOYSA-N
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Patent
US06525202B2

Procedure details

A mixture of 4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-benzoic acid ethyl ester (14 g, 48.1 mmol) (Taylor, E. C., Skotnicki, J. S. Synthesis, 1981, 606) in methanol/tetrahydronfuran (1:1, 100 mL) and sodium hydroxide (2N, 150 mL) was refluxed for 2 hours. After cooling to room temperature the solution was acidified by acetic acid and the solid which was formed was collected and dried to give the title compound as a white solid (12.5 g, 99%); 1H NMR (300 MHz, CDCl3) δ 1.67 (t, J=5.6 Hz, 4H), 3.43 (t, J=5.6 Hz, 4H), 3.92 (s, 4H), 6.96 (d, J=9.0 Hz, 2H), 7.75 (d, J=9.0 Hz, 2H); MS (ES) m/z: 264.4 (MH+); HRMS Calcd. for C14H17NO4 (M+): 263.1158. Found: 263.1160.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:20][CH2:19][C:14]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1)C.[OH-].[Na+].C(O)(=O)C>CO>[O:15]1[C:14]2([CH2:19][CH2:20][N:11]([C:8]3[CH:9]=[CH:10][C:5]([C:4]([OH:21])=[O:3])=[CH:6][CH:7]=3)[CH2:12][CH2:13]2)[O:18][CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N1CCC2(OCCO2)CC1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid which was formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCN(CC2)C2=CC=C(C(=O)O)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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